Proven Intermediate for High-Value DGAT1 Inhibitor (AZD7687)
Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate is the validated and documented precursor to the clinical candidate AZD7687 [1]. AZD7687 is a potent and selective diacylglycerol acyltransferase 1 (DGAT1) inhibitor with an IC50 of 80 nM for human DGAT1, developed for the potential treatment of type 2 diabetes and obesity . The target compound's specific 6-chloro-3,5-dimethylpyrazine core is a crucial element of the pharmacophore, and its synthesis is a key step in the manufacturing process described in the patent literature [1].
| Evidence Dimension | Role as a synthetic precursor to a defined, high-value pharmaceutical candidate |
|---|---|
| Target Compound Data | Documented and validated precursor to AZD7687, a clinical-stage DGAT1 inhibitor [1]. |
| Comparator Or Baseline | Other pyrazine-2-carboxylate analogs (e.g., Ethyl 3,5-dimethylpyrazine-2-carboxylate) which lack the chlorine atom and have not been reported as intermediates for any advanced clinical candidate. |
| Quantified Difference | The presence of the 6-chloro group enables a unique synthetic pathway to a specific drug candidate (AZD7687) with a defined IC50 (80 nM) , while non-chlorinated analogs lack this documented utility. |
| Conditions | Synthetic chemistry as described in patent and medicinal chemistry literature [1]. |
Why This Matters
Procuring this specific compound enables the synthesis of a known, high-value clinical candidate (AZD7687), providing a direct route to a compound with established potency and a clear research application, unlike generic analogs.
- [1] Barlind, J. G., et al. (2012). Design and optimization of pyrazinecarboxamide-based inhibitors of diacylglycerol acyltransferase 1 (DGAT1) leading to a clinical candidate dimethylpyrazinecarboxamide phenylcyclohexylacetic acid (AZD7687). Journal of Medicinal Chemistry, 55(23), 10610-10629. View Source
